molecular formula C7H7ClO2 B080666 2-Chloro-3-methylbenzene-1,4-diol CAS No. 10551-38-9

2-Chloro-3-methylbenzene-1,4-diol

Cat. No.: B080666
CAS No.: 10551-38-9
M. Wt: 158.58 g/mol
InChI Key: GKQZDIPRXDPUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-methylbenzene-1,4-diol is a substituted hydroquinone derivative of interest in advanced chemical and biochemical research. Its structure, featuring electron-donating methyl and electron-withdrawing chloro substituents on the benzenediol ring, makes it a valuable scaffold for studying proton-coupled electron transfer (PCET) processes, which are fundamental to efficient energy conversion systems . Researchers investigate such compounds as biomimetic electron carriers, inspired by quinone-based redox systems in nature . The specific electronic effects of the substituents—the inductive (-I) effect of the chlorine atom and the electron-donating effect of the methyl group—modulate the compound's electron density and redox potential. This influences key parameters in PCET reactions, including the kinetics of electron transfer and the scavenging of reactive oxygen species like superoxide (O₂•⁻) . This compound is supplied exclusively for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10551-38-9

Molecular Formula

C7H7ClO2

Molecular Weight

158.58 g/mol

IUPAC Name

2-chloro-3-methylbenzene-1,4-diol

InChI

InChI=1S/C7H7ClO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3,9-10H,1H3

InChI Key

GKQZDIPRXDPUTL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1Cl)O)O

Canonical SMILES

CC1=C(C=CC(=C1Cl)O)O

Synonyms

Hydroquinone, 2-chloro-3-methyl- (7CI,8CI)

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Chloro 3 Methylbenzene 1,4 Diol

Oxidation Reactions Leading to Quinone Formation

Hydroquinone (B1673460) derivatives, such as 2-Chloro-3-methylbenzene-1,4-diol, are susceptible to oxidation, a process that converts them into p-quinones. nih.gov This transformation involves the removal of two hydrogen ions (2H+) and two electrons (2e-). The specific product of the oxidation of this compound is 2-chloro-3-methyl-p-benzoquinone. chemsynthesis.com The redox potential of this reaction is significantly influenced by the pH of the surrounding medium and the nature of the solvent used. nih.gov

The oxidation process is not a single-step event but proceeds through the formation of an intermediate semiquinone radical. nih.gov This intermediate is a reactive species that can participate in further reactions. The conversion of the hydroquinone to the quinone is a reversible process, allowing for a dynamic equilibrium between the reduced (hydroquinone) and oxidized (quinone) forms. jackwestin.com

Several oxidizing agents can facilitate this transformation. For instance, acid dichromate and potassium bromate (B103136) have been used to oxidize chlorohydroquinone (B41787) to chloro-p-quinone. orgsyn.org The choice of oxidizing agent and reaction conditions can influence the yield and purity of the resulting quinone.

Reduction Pathways and Product Characterization

The reduction of quinones back to hydroquinones is a fundamental reaction pathway. This 2-electron, 2-proton process is readily reversible and is crucial in many biochemical redox reactions. jackwestin.com For example, ubiquinone, a biologically significant quinone, is reduced to its hydroquinone form, ubiquinol, by NADH during cellular respiration. jackwestin.com

The reduction of a substituted quinone like 2-chloro-3-methyl-p-benzoquinone would yield this compound. This process can be achieved through various reducing agents. In biological systems, enzymes often catalyze these reductions. The characterization of the reduction product would involve techniques to confirm the presence of the hydroxyl groups and the aromatic ring structure, distinguishing it from the starting quinone.

Nucleophilic Substitution Reactions

The aromatic ring of this compound, being electron-rich, is generally not susceptible to direct nucleophilic attack. However, the presence of the chlorine atom introduces the possibility of nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups.

More relevant are the nucleophilic characteristics of the hydroquinone itself. The hydroxyl groups can act as nucleophiles. For instance, in the presence of a base, the hydroxyl groups can be deprotonated to form phenoxide ions, which are even stronger nucleophiles. These can then react with electrophiles.

Electrophilic Aromatic Substitution Reactions

The hydroxyl groups of this compound are activating groups, meaning they increase the electron density of the aromatic ring and make it more susceptible to electrophilic attack. They are ortho- and para-directing. However, the positions ortho and para to the hydroxyl groups are already substituted. The chlorine atom is a deactivating group but is also ortho- and para-directing. The methyl group is a weakly activating, ortho- and para-directing group.

Therefore, further electrophilic substitution on this compound would be complex, with the position of attack influenced by the combined directing effects of the existing substituents. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, reacting methylbenzene with chlorine can result in a mixture of chloro-2/3/4-methylbenzene. docbrown.info The specific conditions and reagents would determine the outcome of such a reaction with this compound. docbrown.info

O-Methylation Processes in Hydroquinone Derivatives

The hydroxyl groups of hydroquinone derivatives can undergo O-methylation to form methoxy (B1213986) derivatives. researchgate.net This reaction typically involves a methylating agent, such as methyl iodide or dimethyl sulfate, and a base to deprotonate the hydroxyl group. researchgate.net For this compound, methylation could occur at one or both hydroxyl groups, leading to the formation of 2-chloro-4-methoxy-3-methylphenol and 1-chloro-2,5-dimethoxy-3-methylbenzene, respectively.

Different methods can be employed for the O-methylation of hydroquinones. One approach involves using an alkyl halide in the presence of a strong base like potassium hydroxide (B78521) in a solvent such as DMSO. researchgate.net Another method utilizes alkaline metal ion-exchanged zeolite catalysts with methanol. researchgate.net The choice of method can influence the product distribution, with some methods favoring mono-methylation while others lead to di-methylation. researchgate.net

Photochemical Transformations and Environmental Half-lives

Substituted hydroquinones and quinones can undergo photochemical transformations in the environment. The presence of light can initiate degradation processes. For instance, the photocatalytic degradation of phenolic compounds in the presence of a catalyst like titanium dioxide (TiO2) and UV light can lead to the formation of hydroquinone and other intermediates, which are then further degraded. researchgate.net

The photochemical transformation of chloro-substituted p-benzoquinones in aqueous solutions can lead to the formation of the corresponding hydroquinones and hydroxy-substituted quinones. researchgate.net The quantum yield of these photoconversions can be quite high. researchgate.net The environmental half-life of a compound like this compound would depend on various factors, including the intensity of sunlight, the presence of photosensitizers, and other environmental conditions.

Redox Cycling Mechanisms in Substituted Hydroquinones

Substituted hydroquinones can participate in redox cycling, a process where they are repeatedly oxidized and then reduced. acs.org This cycling is often mediated by other redox-active species, such as metal ions like iron. acs.org In the presence of Fe(III), a hydroquinone can reduce it to Fe(II), while the hydroquinone itself is oxidized to a semiquinone radical. acs.org

This semiquinone radical can then be involved in further redox reactions. It can be oxidized back to the quinone by species like dissolved oxygen, or it can oxidize Fe(II) back to Fe(III). acs.org This cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. acs.org The specific mechanisms and rates of these redox cycling reactions are influenced by factors like pH and the presence of other substances in the environment. acs.org

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )IUPAC Name
This compoundC₇H₇ClO₂158.58This compound
2-chloro-3-methyl-p-benzoquinoneC₇H₅ClO₂156.572-chloro-3-methylcyclohexa-2,5-diene-1,4-dione
2-chloro-4-methoxy-3-methylphenolC₈H₉ClO₂172.612-chloro-4-methoxy-3-methylphenol
1-chloro-2,5-dimethoxy-3-methylbenzeneC₉H₁₁ClO₂186.631-chloro-2,5-dimethoxy-3-methylbenzene

Computational and Theoretical Investigations of 2 Chloro 3 Methylbenzene 1,4 Diol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic characteristics of 2-Chloro-3-methylbenzene-1,4-diol. Methods like DFT with basis sets such as B3LYP/6-311G(d,p) are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and torsion angles in the gaseous phase. scispace.com These theoretical results can then be compared with experimental data, such as those from single-crystal X-ray diffraction, to validate the computational model. While experimental data pertains to the solid state, theoretical calculations typically model an isolated molecule, and discrepancies can often be explained by intermolecular interactions in the crystal lattice. scispace.com

Beyond molecular geometry, these calculations yield crucial electronic properties. Key parameters such as the total dipole moment (µ), linear polarizability (α), and the first hyperpolarizability (β) can be computed to understand the molecule's response to an electric field and its potential for non-linear optical (NLO) applications. scispace.com The distribution of electron density within the molecule is analyzed through techniques like Mulliken population analysis and visualized using Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.6 eV |

This table provides an example of the types of data generated from quantum chemical calculations, based on findings for similar molecules. scispace.com

Theoretical Spectroscopic Property Predictions (e.g., NMR, IR)

Computational methods are extensively used to predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra. For this compound, theoretical vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra can be calculated.

DFT calculations can predict the vibrational frequencies and intensities of IR and Raman spectra. These theoretical spectra, when compared with experimental results, allow for a detailed assignment of vibrational modes to specific molecular motions, such as N-H stretching or C=O bending in related quinone structures. scielo.brresearchgate.net A high correlation between theoretical and experimental wavenumbers, often with a coefficient of determination (R²) exceeding 0.99, demonstrates the accuracy of the computational approach in describing the molecule's vibrational properties. scielo.br

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted. These calculations help in the characterization of stereoisomers and conformers in solution, aiding the interpretation of complex experimental NMR data. researchgate.net

Table 2: Example of Theoretical vs. Experimental Vibrational Frequencies for a Related Naphthoquinone Derivative (cm⁻¹)

Vibrational Mode Experimental IR Frequency Calculated DFT Frequency Assignment
N-H Stretch 3220 3235 Stretching of the secondary amine N-H bond
C=O Stretch 1674 1680 Symmetric stretching of the carbonyl group
C=C Stretch 1636 1642 Aromatic ring carbon-carbon stretching

This table illustrates the typical correlation between experimental and calculated spectroscopic data as seen in studies of similar compounds. scielo.br

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For a compound like this compound, theoretical calculations can be used to explore its reactivity, such as its oxidation to the corresponding quinone or its participation in substitution reactions.

By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states, intermediates, and products. Calculations of activation energies and reaction enthalpies provide quantitative insights into the feasibility and kinetics of different reaction pathways. mdpi.com For instance, in the study of substituted quinones, computational methods help understand how different substituents influence the redox cycle, which is crucial for their biological activity. scielo.br These theoretical models can elucidate the electronic effects of substituents, quantifying their impact on the reaction's dynamics. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies for Substituted Hydroquinones

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. nih.gov For classes of compounds like substituted hydroquinones, QSPR can be used to predict properties such as boiling point, water solubility, or electrochemical potential without the need for experimental measurement. biolmolchem.comnih.gov

The development of a QSPR model involves calculating a set of molecular descriptors that encode structural, electronic, or topological information. nih.gov These descriptors are then used as independent variables in a regression model, often built using methods like Multiple Linear Regression (MLR) or non-linear approaches such as Artificial Neural Networks (ANN). biolmolchem.comresearchgate.net For example, QSPR models have been successfully developed to predict the half-wave reduction potential of substituted quinones, providing insights into how molecular structure influences electrochemical behavior. biolmolchem.com The robustness of these models is typically validated through cross-validation techniques and by using an external test set of compounds. biolmolchem.comresearchgate.net

Table 3: Common Molecular Descriptors Used in QSPR Models for Phenolic/Quinone Compounds

Descriptor Type Example Descriptor Property Encoded
Electronic HOMO/LUMO Energies Electron donating/accepting ability, reactivity. mdpi.com
Constitutional Molecular Weight Size of the molecule.
Topological Wiener Index Molecular branching and compactness.
Quantum Chemical Atomic Charges Distribution of electrons, polar interactions. mdpi.com

| Geometrical | Molecular Surface Area | Shape and size, interaction potential. |

Predictive Modeling of Collision Cross Sections and Related Parameters

Collision Cross Section (CCS) is a key physicochemical parameter that reflects the size and shape of an ion in the gas phase. It is increasingly used in analytical techniques like ion mobility-mass spectrometry for compound identification. Predictive modeling, using both computational chemistry and machine learning, allows for the estimation of CCS values directly from a molecule's structure. mdpi.com

The general process involves generating a 3D structure of the ion of this compound, optimizing its conformation using molecular mechanics or DFT, and then using specific algorithms to calculate the theoretical CCS value. mdpi.com Alternatively, machine learning models, such as Gradient Boosting Machines (GBM), can be trained on large datasets of experimental CCS values to predict the CCS for new compounds with high accuracy, often with prediction errors of less than 3%. mdpi.commdpi.com These predictive models are advantageous due to their speed and ability to generate data for large libraries of compounds, aiding in the annotation of metabolites in complex biological samples. mdpi.comnih.gov

Environmental Fate and Degradation of 2 Chloro 3 Methylbenzene 1,4 Diol and Chlorinated Hydroquinones

Microbial Degradation Pathways and Associated Enzyme Systems

Microorganisms play a crucial role in the breakdown of chlorinated hydroquinones, employing a range of enzymatic strategies to detoxify these compounds. Both aerobic and anaerobic conditions can facilitate this degradation, though the specific mechanisms and efficiencies differ.

Aerobic and Anaerobic Degradation Mechanisms

Under aerobic conditions, the microbial degradation of chlorinated phenols and their hydroquinone (B1673460) derivatives is a well-documented process. arizona.edu Many bacteria utilize these compounds as a source of carbon and energy. researchgate.net The initial step in the aerobic degradation of polychlorinated phenols often involves a para-hydroxylation reaction, which produces chlorinated para-hydroquinones. nih.govnih.govasm.org These intermediates are then further broken down. nih.govnih.gov For instance, the degradation of lower chlorinated phenols typically proceeds through the formation of chlorocatechols as the initial intermediates. arizona.edu

Anaerobic degradation of chlorinated aromatic compounds is also a significant environmental process. nih.gov In the absence of oxygen, reductive dechlorination is a key mechanism where chlorine atoms are removed from the aromatic ring and replaced with hydrogen. cdc.govcapes.gov.br This process is particularly important for highly chlorinated compounds, as the chlorine substituents can serve as electron acceptors for anaerobic bacteria in a process known as dehalorespiration. nih.gov For example, the anaerobic degradation of chlorinated hydroquinone metabolites synthesized by fungi involves demethylation followed by complete dechlorination to 1,4-dihydroquinone (hydroquinone). nih.gov The resulting less-chlorinated or non-chlorinated compounds are generally less toxic and more amenable to further degradation. tandfonline.comnih.gov

It is important to note that the environmental conditions significantly influence the dominant degradation pathway. While aerobic degradation often leads to complete mineralization, anaerobic processes can sometimes result in the accumulation of partially dechlorinated intermediates. nih.gov The combination of sequential anaerobic and aerobic conditions has been proposed as an effective strategy for the complete elimination of some chlorinated pollutants from the environment. researchgate.net

Dechlorination Processes in Chlorinated Phenols and Hydroquinones

Dechlorination is a critical step in the detoxification of chlorinated phenols and hydroquinones. This process involves the removal of chlorine atoms from the aromatic ring, which can occur through several mechanisms, including reductive, hydrolytic, and oxygenolytic reactions. capes.gov.br

Reductive Dechlorination: This is a prominent pathway, especially under anaerobic conditions. arizona.educdc.gov Microorganisms mediate the removal of a chlorine atom and its replacement with a hydrogen atom. capes.gov.br The rate and extent of reductive dechlorination can depend on the position of the chlorine atoms on the phenol (B47542) ring. tandfonline.comnih.gov For instance, in some studies, chlorines adjacent to the hydroxyl group were found to be preferentially removed. cdc.gov This process is often sequential, with highly chlorinated phenols being progressively dechlorinated to less chlorinated, and therefore less toxic, compounds. tandfonline.comnih.gov

Hydrolytic Dechlorination: In this process, a chlorine atom is replaced by a hydroxyl group. Some aerobic bacteria, such as Rhodococcus chlorophenolicus, initiate the degradation of polychlorinated phenols through a hydrolytic para-hydroxylation, forming chlorinated para-hydroquinones. asm.org

Chemical Dechlorination: Besides microbial processes, chemical dechlorination can also occur. For example, zero-valent metals like zinc and iron have been shown to effectively dechlorinate chlorophenols in laboratory settings. tandfonline.comnih.govnih.gov Zinc, in particular, has demonstrated high reactivity in the reductive dechlorination of various chlorophenols. tandfonline.comnih.gov

The efficiency of dechlorination is influenced by the degree of chlorination, with pentachlorophenol (B1679276) (PCP) generally being dechlorinated at a faster rate than tetrachlorophenols (TeCPs), followed by trichlorophenols (TCPs). tandfonline.comnih.gov The specific arrangement of chlorine atoms on the aromatic ring also plays a significant role in the reaction kinetics. tandfonline.comnih.gov

Identification and Characterization of Microbial Strains Involved in Biotransformation

A diverse range of microbial genera have been identified for their ability to degrade and transform chlorinated phenols and hydroquinones. These microorganisms possess specialized enzyme systems that enable them to utilize these compounds as substrates.

Rhodococcus : Species of Rhodococcus are recognized for their capacity to degrade persistent pollutants, including chlorinated phenols. nih.gov For example, Rhodococcus sp. strain CG-1 and Rhodococcus sp. strain CP-2 can mineralize pentachlorophenol and degrade other polychlorinated phenols. nih.govnih.gov They initiate the degradation by para-hydroxylating the chlorophenols to form chlorinated para-hydroquinones. nih.govnih.govasm.org Some Rhodococcus strains also exhibit O-methylation activity, converting chlorinated phenols and hydroquinones into their corresponding methoxylated forms. nih.gov

Mycobacterium : Similar to Rhodococcus, Mycobacterium species are also capable of degrading polychlorinated phenols. nih.govnih.gov Mycobacterium sp. strain CG-2, for instance, follows a similar degradation pathway involving the formation of chlorinated para-hydroquinones. nih.govnih.gov The degradation of pentachlorophenol by some Mycobacterium strains proceeds through the formation of tetrachlorohydroquinone (B164984). researchgate.net

Sphingomonas : This genus includes potent degraders of chlorinated compounds. Sphingomonas chlorophenolica (also known as Sphingobium chlorophenolicum) is well-studied for its ability to degrade pentachlorophenol and other chlorophenols. nih.govnih.gov The degradation pathway in S. chlorophenolicum is initiated by a pentachlorophenol-4-monooxygenase, which converts PCP to tetrachlorohydroquinone. nih.govresearchgate.net This is followed by sequential reductive dehalogenation steps. nih.gov

Pseudomonas : Various species of Pseudomonas have been shown to degrade a wide range of organic pollutants, including chlorophenols. researchgate.netbiorxiv.orgmdpi.com They can utilize chlorophenols as a source of carbon and energy through aerobic degradation. researchgate.net Some Pseudomonas strains have been isolated from contaminated sites and have demonstrated the ability to degrade monochlorobenzene and other chlorinated aromatic compounds. researchgate.net For example, Pseudomonas putida is known for its capability to degrade various organic compounds. biorxiv.org Furthermore, some Pseudomonas strains can degrade paracetamol, which involves the formation of hydroquinone as an intermediate. mdpi.com

The table below summarizes the key microbial strains and their roles in the degradation of chlorinated phenols and hydroquinones.

Microbial GenusKey Species/StrainsDegradation CapabilitiesInitial Degradation Step (if known)
Rhodococcussp. strain CG-1, sp. strain CP-2Degrades pentachlorophenol and other polychlorinated phenols. nih.govnih.govpara-hydroxylation to chlorinated para-hydroquinones. nih.govnih.govasm.org
Mycobacteriumsp. strain CG-2Degrades pentachlorophenol and other polychlorinated phenols. nih.govnih.govpara-hydroxylation to chlorinated para-hydroquinones. nih.govnih.gov
Sphingomonaschlorophenolica (Sphingobium chlorophenolicum)Degrades pentachlorophenol and other trichloro- and tetrachlorophenols. nih.govHydroxylation to tetrachlorohydroquinone by pentachlorophenol-4-monooxygenase. nih.gov
Pseudomonasputida, sp.Degrades various chlorophenols and other organic pollutants. researchgate.netbiorxiv.orgAerobic degradation, often utilizing them as a carbon source. researchgate.net

Photodegradation under Environmental Conditions

In addition to microbial activity, photodegradation plays a significant role in the transformation of chlorinated hydroquinones in the environment, particularly in surface waters and the upper layers of soil. This process can occur through direct absorption of sunlight or be mediated by other light-absorbing substances.

Direct Photolysis Phenomena

Indirect Phototransformation in the Presence of Natural Organic Matter

Indirect phototransformation occurs when other substances in the environment, known as photosensitizers, absorb sunlight and generate reactive chemical species that then react with and degrade the chlorinated hydroquinone. youtube.com Natural organic matter (NOM), such as humic and fulvic acids, are important photosensitizers in aquatic systems. nih.govnih.gov When NOM absorbs sunlight, it can produce reactive oxygen species (ROS) like hydroxyl radicals (•OH), singlet oxygen, and peroxy radicals. youtube.com These highly reactive species can then oxidize and degrade chlorinated hydroquinones and other organic pollutants. mdpi.com

Hydroxyl radicals, in particular, are extremely reactive and can react with a wide range of organic compounds. youtube.com The interaction between solar photolysis of chlorine and NOM has been shown to enhance the formation of disinfection byproducts, indicating that complex photochemical reactions are occurring. nih.govnih.gov The presence of nitrate (B79036) can also contribute to indirect photolysis through the generation of hydroxyl radicals upon UV irradiation. csbsju.edu Therefore, in natural waters containing NOM, indirect phototransformation is likely a significant pathway for the degradation of 2-Chloro-3-methylbenzene-1,4-diol and other chlorinated hydroquinones.

Enzymatic Biotransformation of Hydroquinone Derivatives

The biological transformation of hydroquinone and its substituted derivatives is a key process governing their environmental fate. A variety of microorganisms have evolved complex enzymatic systems capable of metabolizing these compounds under both aerobic and anaerobic conditions. nih.gov The initial steps in the degradation of chlorinated aromatic compounds often involve hydroxylation reactions, leading to the formation of chlorinated hydroquinones. nih.gov

While direct enzymatic studies on this compound are not extensively documented in publicly available literature, the biotransformation pathways can be inferred from studies on analogous compounds. For instance, the degradation of 2-chlorotoluene (B165313) by certain bacterial strains, such as Rhodococcus sp. OCT 10, has been shown to proceed through the formation of 4-chloro-3-methylcatechol as a central intermediate. nih.govresearchgate.net It is plausible that this compound could be a subsequent metabolite in the degradation of more complex chlorinated aromatic compounds or could be acted upon by similar enzymatic systems.

The key enzymes involved in the degradation of hydroquinones are dioxygenases, which catalyze the cleavage of the aromatic ring. Hydroquinone dioxygenases (HQDOs) are a class of nonheme-iron(II)-dependent enzymes that have been identified in various bacteria. asm.org These enzymes exhibit activity towards a range of substituted hydroquinones.

One well-characterized example is the hydroquinone 1,2-dioxygenase from Pseudomonas fluorescens ACB. This enzyme catalyzes the ring fission of hydroquinone and several of its derivatives. asm.org The substrate specificity of this enzyme highlights its potential role in the degradation of various chlorinated and alkylated hydroquinones. Both the chloro and methyl substituents present in this compound are found in substrates that this enzyme can transform. asm.org

Substrate Specificity of Hydroquinone Dioxygenase from Pseudomonas fluorescens ACB

SubstrateRelative Activity (%)
Hydroquinone100
Methylhydroquinone120
Chlorohydroquinone (B41787)70
Methoxyhydroquinone50
Bromohydroquinone30
2,3-Difluorohydroquinone80
2,5-Difluorohydroquinone75
3,5-Difluorohydroquinone90

Data sourced from Kamerbeek et al. asm.org

The data indicates that the presence of a methyl group can enhance enzymatic activity, while a chloro substituent reduces it compared to the unsubstituted hydroquinone. This suggests that this compound would likely be a substrate for such enzymes, with its degradation rate influenced by the combined electronic effects of both substituents.

Another relevant enzymatic transformation is O-methylation. Rhodococcus and Mycobacterium strains have been shown to O-methylate a wide range of chlorinated phenols, guaiacols, syringols, and hydroquinones. nih.gov This process, which can occur alongside degradation, involves the addition of a methyl group to a hydroxyl substituent and is particularly favored when the hydroxyl group is flanked by two chlorine atoms. nih.gov While degradation of these compounds is typically an inducible process, O-methylation appears to be constitutively expressed. nih.gov

Environmental Monitoring and Persistence of Chlorinated Hydroquinones

The persistence of chlorinated hydroquinones in the environment is a critical factor in assessing their potential long-term impact. The degree of chlorination has been shown to influence the stability of related compounds. For instance, studies on polychlorinated biphenyl (B1667301) (PCB) hydroquinones have demonstrated that a higher number of chlorine atoms on the hydroquinone ring increases the persistence of the resulting semiquinone free radicals. acs.org These reactive intermediates are implicated in the toxic mechanisms of some chlorinated pollutants.

While specific data on the environmental concentrations of this compound are scarce, the general principles of environmental monitoring for chlorinated aromatic compounds are well-established. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for the detection and quantification of these pollutants in various environmental matrices, including water and soil. amecj.comnih.gov Chemiluminescence-based analytical methods have also been developed for the rapid and sensitive detection of polyhaloaromatic compounds. mdpi.com

The environmental occurrence of hydroquinone itself has been documented, and it is recognized as a compound that does not persist in the environment due to photochemical and biological degradation processes. nih.govwho.int However, the addition of chlorine atoms to the hydroquinone structure can significantly alter its environmental behavior and persistence.

Monitoring programs for environmental contaminants of concern often include a range of chlorinated organic pollutants. nih.gov The development of robust analytical methods is crucial for accurately detecting these compounds, identifying their sources, and understanding their transport and fate in the environment. nih.govsccwrp.org The application of chemometric techniques to environmental data can further enhance the ability to identify trends and sources of contamination. researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of 2-Chloro-3-methylbenzene-1,4-diol, featuring two reactive hydroxyl groups, makes it a valuable precursor in multi-step organic syntheses. Organic chemists utilize such diol-containing compounds as foundational skeletons upon which to build larger, more intricate molecular architectures. nih.govorgsyn.org The presence of the chloro and methyl groups offers steric and electronic differentiation on the aromatic ring, influencing reactivity and allowing for regioselective transformations.

A significant application of closely related chloro-hydroquinones is in the synthesis of liquid crystal monomers. ias.ac.in For instance, 2-chloro-hydroquinone is a key starting material for producing the trimesogen bis[4-hydroxy benzoyloxy]-2-chloro-1,4-benzene (BHBOCB). ias.ac.in This process involves reacting the diol with other chemical entities to construct a more complex, rigid molecule that can impart liquid crystalline properties when polymerized. ias.ac.in The synthesis of such intermediates highlights the role of the diol as a central scaffold, enabling the construction of molecules with specialized functions. nih.gov While this example uses a direct analogue, the principle of employing the diol core to build complex structures is directly applicable to this compound.

The general utility of such precursors is well-established in the synthesis of complex natural products and chiral building blocks, where diol motifs are installed and subsequently modified. orgsyn.org The strategic placement of functional groups in this compound makes it a candidate for similar synthetic strategies, serving as an entry point for creating diverse and complex chemical entities.

Utilization in Polymer Chemistry and Material Science

The properties of this compound make it a valuable component in the field of polymer science, particularly in the creation of high-performance materials.

Thermotropic liquid crystalline polyesters (TLCPs) are a class of advanced polymers known for their high thermal stability, chemical resistance, and excellent mechanical properties. ias.ac.in The synthesis of these materials often relies on the incorporation of rigid mesogenic (liquid crystal-forming) units into a polymer backbone.

Research has demonstrated the successful synthesis of a series of thermotropic liquid crystalline polyesters using a mesogen derived from 2-chloro-hydroquinone. ias.ac.in In this methodology, the chloro-hydroquinone is first used to synthesize a rigid mesogenic monomer, bis[4-hydroxy benzoyloxy]-2-chloro-1,4-benzene (BHBOCB). ias.ac.in This monomer is then polymerized with various flexible aliphatic dicarboxylic acid chlorides (spacers) via interfacial polycondensation. ias.ac.in The resulting polyesters consist of the rigid mesogenic unit alternating with flexible oligomethylene spacers, a structure that gives rise to liquid crystalline behavior. ias.ac.in The properties of the final polymer, such as its transition temperatures and mesophase stability, can be tuned by varying the length of the flexible spacer. ias.ac.in These polyesters exhibit nematic and smectic C textures, characteristic of liquid crystalline materials. ias.ac.in

Table 1: Synthesis of Thermotropic Polyesters via Interfacial Polycondensation This table is based on research using a closely related precursor, 2-chloro-hydroquinone, and illustrates the principle of forming thermotropic polyesters.

Polymer CodeAliphatic Diacid Chloride SpacerMolecular Weight of Repeating Unit (m/ru)
PE-1Glutaryl480.83
PE-2Adipoyl494.86
PE-3Pimeloyl508.88
PE-4Suberoyl522.91
PE-5Azeloyl536.94
PE-6Sebacoyl550.96
PE-7Dodecyl579.02
Data sourced from the Journal of Chemical Sciences. ias.ac.in

Hydroquinone (B1673460) and its derivatives are well-known for their antioxidant properties. This capability stems from the ability of the hydroxyl groups to donate hydrogen atoms, thereby neutralizing reactive free radicals. This mechanism interrupts the oxidative degradation processes that can damage industrial materials like plastics, elastomers, and oils. While specific studies detailing the use of this compound as a commercial stabilizer or antioxidant are not prominent in the reviewed literature, its core hydroquinone structure strongly suggests its potential for such applications. The presence of the chloro and methyl substituents would modulate its solubility and reactivity, potentially offering performance advantages in specific material matrices. The PubChem database indicates that patents have been filed related to this chemical structure, suggesting commercial interest in its applications. nih.gov

Development of Novel Synthetic Reagents and Catalysts

The development of new reagents and catalysts is crucial for advancing chemical synthesis, enabling reactions to be more efficient, selective, and sustainable. The molecular structure of this compound presents opportunities for its use as a platform for creating novel chemical tools.

The two hydroxyl groups are key reactive sites. They can be functionalized to act as ligands, capable of binding to metal centers to form catalysts. For example, phosphitylation of the hydroxyl groups could yield phosphite (B83602) ligands, which are important in homogeneous catalysis. The synthesis of ribonucleoside 5′-(α-P-borano)triphosphates utilizes a phosphitylation step involving a 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one intermediate, showcasing a relevant transformation pathway. acs.org

Furthermore, the aromatic ring itself can be modified. The existing substituents provide electronic and steric bias, which could be exploited to direct further functionalization or to create a specific binding pocket in a potential organocatalyst. While the direct application of this compound in this context is an area for future exploration, the fundamental reactivity of its functional groups provides a clear basis for its potential development into specialized reagents and catalysts for organic synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-3-methylbenzene-1,4-diol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Acid-catalyzed condensation is a viable approach, as demonstrated in the synthesis of chlorinated benzothiazinones. Refluxing precursors (e.g., chlorinated aromatic acids) with ethanol saturated with HCl gas, followed by crystallization, yields stable products. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar equivalents of diol precursors) and controlled distillation under reduced pressure . Purity is assessed via NMR spectroscopy and X-ray crystallography to confirm substituent positions and electronic configurations .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodology :

  • 1D/2D NMR : Resolves chloro and methyl substituent positions through 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if applicable) chemical shifts. Coupling constants reveal stereoelectronic effects .
  • X-ray diffraction : Determines crystal packing and hydrogen-bonding networks, critical for understanding intermolecular interactions (e.g., N–H⋯O bonds in similar diols) .
  • IR spectroscopy : Identifies hydroxyl and C–Cl stretching frequencies, aiding in functional group validation .

Q. How do chloro and methyl substituents influence the solubility and reactivity of benzene-1,4-diol derivatives in organic reactions?

  • Methodology : The electron-withdrawing chloro group reduces electron density on the aromatic ring, enhancing electrophilic substitution reactivity at specific positions. Methyl groups act as weak electron donors, creating regioselectivity in reactions like halogenation or coupling. Solubility in polar solvents (e.g., methanol, DMSO) is improved due to hydroxyl and chloro groups, while methyl substituents may reduce hydrophilicity. Solubility profiles are quantified via HPLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can flow reactor systems improve the efficiency of palladium-catalyzed coupling reactions involving this compound?

  • Methodology : Flow reactors enhance reaction kinetics by minimizing Pd nanoparticle formation, a common issue in batch systems. Ligand-free conditions in MeOH at elevated flow rates (e.g., 0.5 mL/min) improve turnover frequency. Real-time monitoring via UV-Vis or inline NMR ensures rapid optimization of parameters like temperature and residence time .

Q. What strategies mitigate thermal degradation of this compound during high-temperature reactions?

  • Methodology :

  • Stabilizers : Addition of radical scavengers (e.g., BHT) inhibits oxidative degradation.
  • Reaction medium : Non-polar solvents (e.g., toluene) reduce hydrolytic cleavage of the diol.
  • Thermogravimetric analysis (TGA) : Quantifies decomposition thresholds (e.g., >150°C) to define safe operating ranges .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and which endpoints are most informative?

  • Methodology :

  • Erythrocyte membrane studies : Measure lipid peroxidation (via malondialdehyde assay) and membrane destabilization under hypotonic stress. Acetylsalicylic acid serves as a positive control .
  • Mitochondrial assays : Quantify F0F1-ATPase activity and cytochrome c release to assess metabolic disruption .
  • Dose-response curves : Determine IC50_{50} values for cytotoxicity using MTT assays .

Key Considerations for Researchers

  • Contradictions : highlights chain-length dependencies in glycol-based reactions, suggesting methyl groups in this compound may hinder molecular fitting in polymer matrices. This contrasts with rigid trifluoromethyl analogs in , emphasizing substituent-specific design .
  • Unresolved Issues : The lack of genotoxicity data (as noted in for similar diols) warrants Ames tests or micronucleus assays for safety profiling.

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